N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Characterization
The chemical synthesis of derivatives related to the title compound involves complex reactions that yield various biologically active molecules. For instance, derivatives of tetrahydroisoquinoline carboxylic acid, including dioxopiperazines, have been fully characterized by elemental analyses, NMR spectra, and optical rotation. These compounds demonstrate the versatility and potential of such structures in medicinal chemistry and drug design (Jansa, Macháček, & Bertolasi, 2006).
Cytotoxic Activity
Research on quinoline derivatives shows significant cytotoxic activities against various cancer cell lines. This highlights the potential of these compounds, including those structurally related to our title compound, in the development of novel anticancer therapies. The structure-activity relationship studies of these compounds provide valuable insights into their mode of action and can guide the synthesis of more potent anticancer agents (Bu et al., 2001).
Antimicrobial and Antifungal Studies
Quinolone-based compounds, including those structurally related to the title compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies contribute to the search for new antimicrobial agents capable of combating resistant bacterial and fungal strains. The detailed synthesis routes and the biological activity evaluation of these compounds are crucial for understanding their potential use in treating infections (Patel & Patel, 2010).
Anticonvulsant Properties
The design and synthesis of novel quinazolinone derivatives have demonstrated significant anticonvulsant activities. These studies suggest the potential of such compounds in developing new treatments for epilepsy and other seizure disorders. The research into their structure-activity relationships can further optimize their anticonvulsant efficacy and minimize potential side effects (Noureldin et al., 2017).
Mechanism of Action
properties
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S/c1-19-9-11-21(12-10-19)33(31,32)28(24(30)26-16-14-25(2)15-17-26)18-23(29)27-13-5-7-20-6-3-4-8-22(20)27/h3-4,6,8-12H,5,7,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNWQMXDBMTJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC3=CC=CC=C32)C(=O)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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